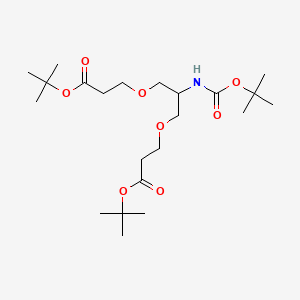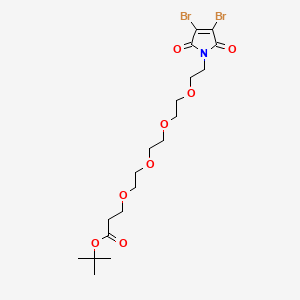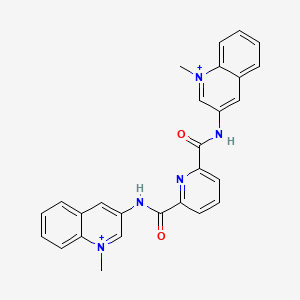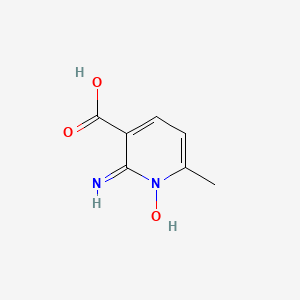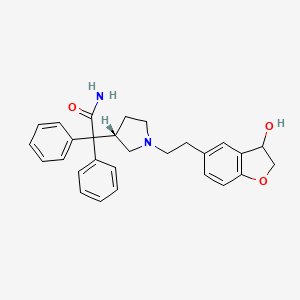![molecular formula C21H26Cl2N2OS B605042 (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride CAS No. 1217201-17-6](/img/structure/B605042.png)
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride is a chemical compound known for its role as an activator of soluble guanylyl cyclase. This enzyme is crucial in converting guanosine triphosphate to cyclic guanosine monophosphate, which affects various physiological processes such as smooth muscle relaxation, neurotransmission, inhibition of platelet aggregation, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride involves multiple steps, starting with the preparation of the core structure, 3-[2-(4-chlorophenylthio)phenyl]-N-(4-dimethylaminobutyl)acrylamide. This is achieved through a series of reactions including nucleophilic substitution and amide formation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the compound.
Reduction: This can affect the nitro groups present in the structure.
Substitution: Commonly involves the aromatic rings, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the activation of soluble guanylyl cyclase.
Biology: Investigated for its effects on smooth muscle relaxation and neurotransmission.
Medicine: Explored as a potential treatment for conditions like erectile dysfunction due to its ability to enhance the effect of nitric oxide.
Industry: Utilized in the development of new pharmaceuticals targeting guanylyl cyclase.
Mechanism of Action
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride exerts its effects by modulating the catalytic properties of soluble guanylyl cyclase. It increases the maximum velocity of the enzyme’s reaction and decreases the Michaelis constant, enhancing the enzyme’s efficiency. This activation depends on the presence of a heme moiety in the enzyme and synergy with nitric oxide .
Comparison with Similar Compounds
A-395 hydrochloride: Another activator of soluble guanylyl cyclase with a different core structure.
Glucokinase Activator, Compound A: Activates a different enzyme but shares similar pharmacological properties.
A-331440 dihydrochloride: Similar in its ability to modulate enzyme activity but targets different pathways.
Uniqueness: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride is unique due to its specific structure, which allows for a high degree of activation of soluble guanylyl cyclase. This makes it particularly effective in enhancing the physiological effects of nitric oxide, setting it apart from other similar compounds .
Properties
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS.ClH/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19;/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25);1H/b14-9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBHWZPRQFKJS-KYIGKLDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCCNC(=O)/C=C/C1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
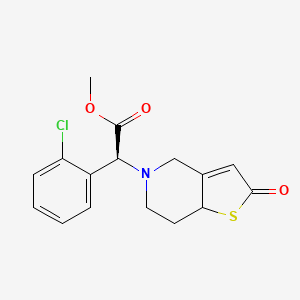

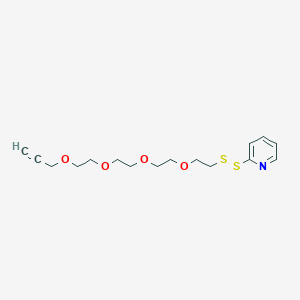
![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)

